
1,2-Dioctylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioctylcyclohexane is an organic compound with the molecular formula C22H44 It is a derivative of cyclohexane, where two octyl groups are attached to the first and second carbon atoms of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dioctylcyclohexadiene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1,2-Dioctylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Br2, Cl2, UV light, or catalysts like iron (Fe).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
科学研究应用
1,2-Dioctylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
作用机制
The mechanism of action of 1,2-dioctylcyclohexane largely depends on its interactions with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid membranes, potentially affecting the function of membrane-bound proteins and signaling pathways.
相似化合物的比较
1,2-Dimethylcyclohexane: A smaller analog with methyl groups instead of octyl groups.
1,2-Diethylcyclohexane: Similar structure but with ethyl groups.
1,2-Dipropylcyclohexane: Contains propyl groups.
Uniqueness: 1,2-Dioctylcyclohexane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its smaller analogs. These long chains increase its hydrophobicity and potential for interactions with lipid membranes, making it particularly useful in applications requiring hydrophobic interactions.
属性
分子式 |
C22H44 |
|---|---|
分子量 |
308.6 g/mol |
IUPAC 名称 |
1,2-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI 键 |
NTOKGSQOUBXQAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CCCCC1CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


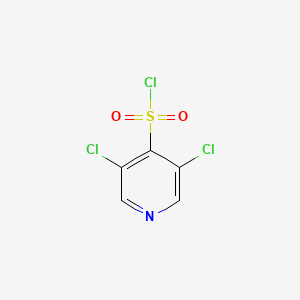
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
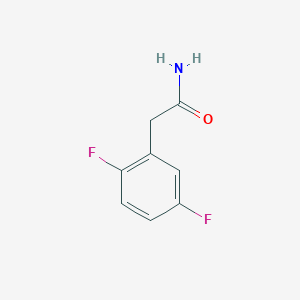
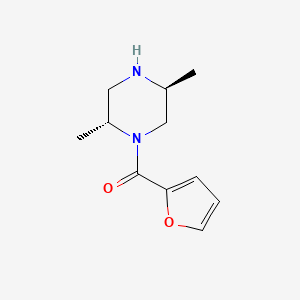
![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
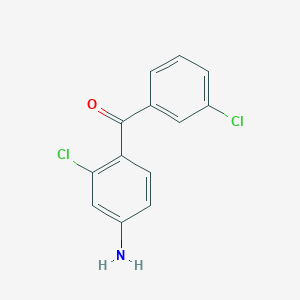

![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
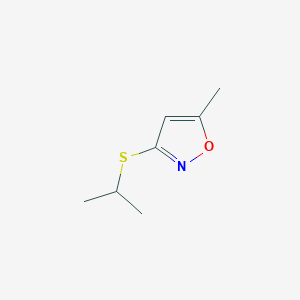
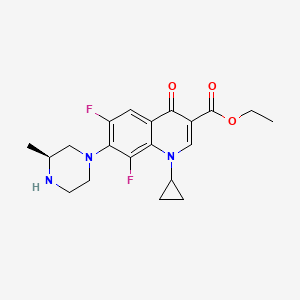
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
